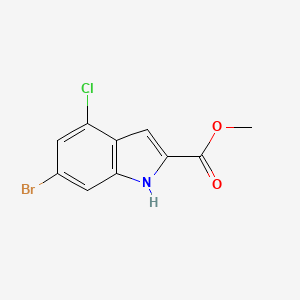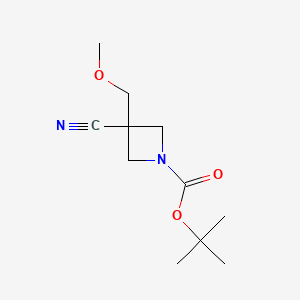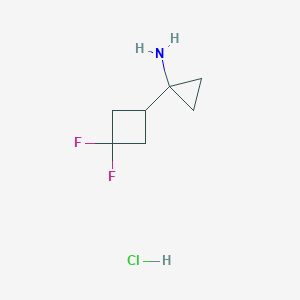
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C7H12ClF2N and a molecular weight of 183.63 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a cyclopropan-1-amine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a cyclization reaction involving appropriate precursors.
Cyclopropanation: The cyclopropan-1-amine moiety is introduced through a cyclopropanation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like nucleophiles.
Aplicaciones Científicas De Investigación
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated cyclobutyl ring and cyclopropan-1-amine moiety contribute to its unique reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
(1S)-1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride: This compound has a similar cyclobutyl ring but differs in the substituent on the amine group.
(1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride: This compound has additional fluorine atoms on the ethan-1-amine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclobutyl and cyclopropan-1-amine moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12ClF2N |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
1-(3,3-difluorocyclobutyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-5(4-7)6(10)1-2-6;/h5H,1-4,10H2;1H |
Clave InChI |
LXCALEDFGOIDOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2CC(C2)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


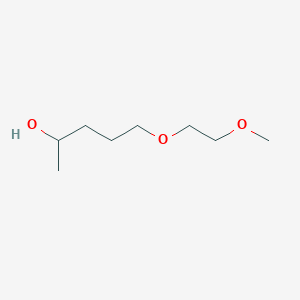
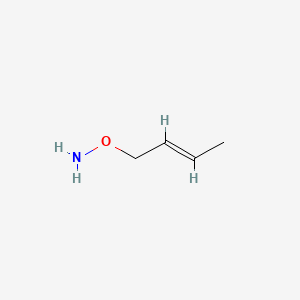
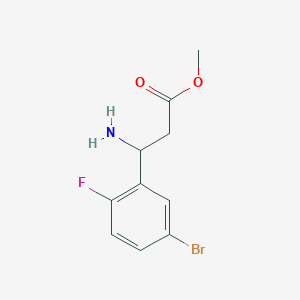
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
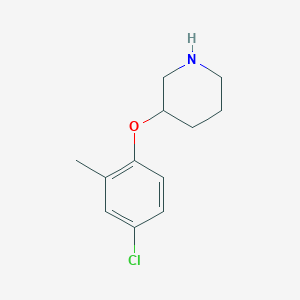
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
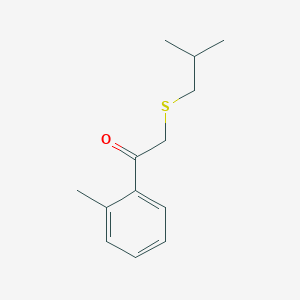
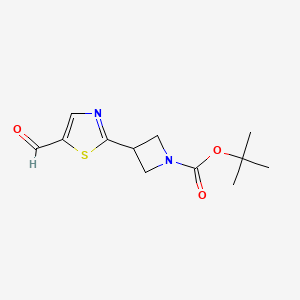
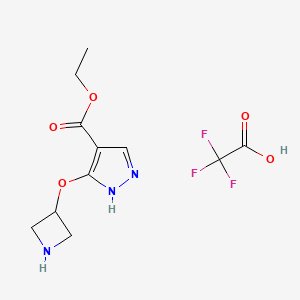
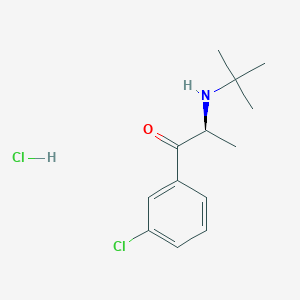
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)
